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Compound of Interest

Compound Name: Methylamino-PEG1-Boc

Cat. No.: B608982

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-Boc, systematically known as tert-butyl 3-(2-
(methylamino)ethoxy)propanoate, is a bifunctional molecule increasingly utilized in the field of
chemical biology and drug discovery. Its structure incorporates a methylamino group, a single
polyethylene glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected carboxyl group.
This unique combination of features makes it a valuable building block, particularly as a linker
in the synthesis of Proteolysis Targeting Chimeras (PROTACS).

PROTACSs are heterobifunctional molecules that recruit a target protein of interest (POI) to an
E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target
protein by the proteasome. The linker component is critical to the efficacy of a PROTAC, as its
length, flexibility, and chemical properties influence the formation and stability of the ternary
complex (POI-PROTAC-E3 ligase). Methylamino-PEG1-Boc offers a short, hydrophilic PEG
linker with a protected carboxylic acid functionality, providing a versatile tool for the modular
synthesis of PROTACs.

Chemical and Physical Properties

The chemical and physical properties of Methylamino-PEG1-Boc are summarized in the table
below. These properties are essential for its handling, storage, and application in chemical
synthesis.
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Property Value

IUPAC Name tert-butyl 3-(2-(methylamino)ethoxy)propanoate
Synonyms Methylamino-PEG1-t-butyl ester
CAS Number 1807521-03-4

Molecular Formula C10H21NOs

Molecular Weight 203.28 g/mol

Appearance Liquid

Density 1.0 g/cm3 (predicted)

Boiling Point 266.7 °C at 760 mmHg (predicted)
Flash Point 115.1 °C (predicted)

Solubility Soluble in DMSO

Synthesis of Methylamino-PEG1-Boc

While a specific, detailed experimental protocol for the synthesis of Methylamino-PEG1-Boc is
not readily available in the public domain, a plausible synthetic route can be proposed based
on established organic chemistry principles. A common approach would involve the alkylation
of N-methyl-2-aminoethanol with a suitable propanoate derivative. One possible precursor is
tert-butyl 3-(2-hydroxyethoxy)propanoate.

Proposed Synthesis Workflow

The following diagram illustrates a potential two-step synthesis of Methylamino-PEG1-Boc
from tert-butyl 3-(2-hydroxyethoxy)propanoate. The first step involves the conversion of the
terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate, followed by
nucleophilic substitution with methylamine.
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Step 1: Activation of Hydroxyl Group

tert-butyl 3-(2-hydroxyethoxy)propanoate

Reaction

Tosyl Chloride (TsCI) or
Methanesulfonyl Chloride (MsCl)
Pyridine or Triethylamine

Forms activated intermediate

tert-butyl 3-(2-(tosyloxy)ethoxy)propanoate or
tert-butyl 3-(2-(mesyloxy)ethoxy)propanoate

Reaction

Step 2: Nucleophilic Substitution

Methylamine (CH3NH2)

SN2 Reaction

Methylamino-PEG1-Boc

Click to download full resolution via product page

Proposed Synthesis of Methylamino-PEG1-Boc.

General Experimental Protocol for Synthesis
Step 1: Activation of the Hydroxyl Group

» Dissolve tert-butyl 3-(2-hydroxyethoxy)propanoate (1 equivalent) in an anhydrous solvent
such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g.,
nitrogen or argon).
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e Cool the solution to 0 °C in an ice bath.
e Add a base, such as pyridine or triethylamine (1.2-1.5 equivalents), to the solution.
o Slowly add tosyl chloride or methanesulfonyl chloride (1.1 equivalents) to the stirred solution.

 Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction
is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

o Upon completion, quench the reaction with water or a saturated aqueous solution of
ammonium chloride.

o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude activated intermediate.

Step 2: Nucleophilic Substitution with Methylamine

o Dissolve the crude activated intermediate from Step 1 in a polar aprotic solvent such as
dimethylformamide (DMF) or acetonitrile.

e Add an excess of methylamine (as a solution in THF or ethanol, or as a gas bubbled through
the solution) to the reaction mixture.

« Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours,
monitoring the progress by TLC or LC-MS.

e Once the reaction is complete, remove the excess methylamine and solvent under reduced
pressure.

 Purify the crude product by column chromatography on silica gel to obtain pure
Methylamino-PEG1-Boc.

Application in PROTAC Synthesis
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Methylamino-PEG1-Boc is primarily used as a linker in the synthesis of PROTACSs. The
methylamino group provides a nucleophilic site for coupling to one of the ligands (either for the
target protein or the E3 ligase), while the Boc-protected carboxyl group can be deprotected to
reveal a carboxylic acid for coupling to the other ligand.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using Methylamino-PEG1-Boc typically involves a two-step
process: deprotection of the Boc group followed by amide bond formation.
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Step 1: Boc Deprotection

Methylamino-PEG1-Boc

Reaction

Trifluoroacetic Acid (TFA)
in Dichloromethane (DCM)

Acidig cleavage of Boc group

Methylamino-PEG1-acid
(TFA salt)

Reaction with

Step 2: Aniide Coupling

E3 Ligase Ligand
(with amine functionality)

Reaction with

Coupling Reagents
(e.g., HATU, HOBt, EDC)
Base (e.g., DIPEA)

/Amide bond formation

y

E3 Ligase Ligand-Linker Conjugate

Reaction with

Step 3: Second/Amide Coupling

Target Protein Ligand
(with carboxylic acid functionality)

Reaction with

Coupling Reagents
(e.g., HATU, HOBt, EDC)
Base (e.g., DIPEA)

Amide bond formation

Y

Final PROTAC Molecule
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General workflow for PROTAC synthesis.
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Detailed Experimental Protocol for PROTAC Synthesis

Step 1: Boc Deprotection

Dissolve Methylamino-PEG1-Boc (1 equivalent) in anhydrous DCM.
Add an excess of trifluoroacetic acid (TFA), typically 20-50% vi/v.

Stir the reaction mixture at room temperature for 1-2 hours, or until deprotection is complete
as confirmed by LC-MS.

Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of the
deprotected linker.

Step 2: First Amide Coupling

Dissolve the deprotected linker-TFA salt (1 equivalent) and the amine-functionalized E3
ligase ligand (1-1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF.

Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like
diisopropylethylamine (DIPEA) (2-3 equivalents).

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl
acetate) and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the resulting conjugate by column chromatography or preparative HPLC.

Step 3: Second Amide Coupling

The methylamino group of the linker-E3 ligase ligand conjugate is then coupled to the
carboxylic acid functionality of the target protein ligand using similar amide coupling
conditions as described in Step 2.
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e The final PROTAC molecule is purified by preparative HPLC to achieve high purity.

Mechanism of Action of Resulting PROTACs

PROTACSs synthesized using Methylamino-PEG1-Boc function by inducing the degradation of
a target protein via the ubiquitin-proteasome system.[1][2]

Signaling Pathway of PROTAC-Mediated Protein
Degradation

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the
degradation of a target protein.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b608982?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/22/16346
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.692574/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Binds

Target Protein Lo
(POI) Recycled ' Ubiquitin '
Transfer

Ubiquitination

Polyubiquitinated
POI

Recognition

(268 Proteasome)

Degradation

(Degraded Peptides)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Methylamino-PEG1-
Boc]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608982#what-is-methylamino-pegl-boc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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